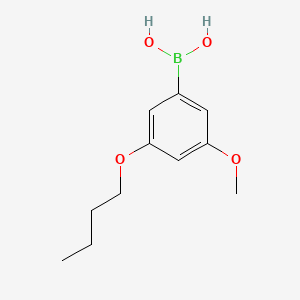

(3-Butoxy-5-methoxyphenyl)boronic acid

Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids are organic compounds defined by the general formula R–B(OH)₂. wikipedia.org Their rise to prominence in organic synthesis is due to a combination of favorable characteristics. They are generally stable, often crystalline solids that are easy to handle and store compared to other highly reactive organometallic reagents. nih.gov Their reactivity is moderate, and they exhibit low toxicity; in drug design, for instance, the boronic acid group is typically degraded to boric acid, which is considered a "green compound" and is eliminated by the body. nih.gov

This stability and versatility make them exceptional building blocks and intermediates in a wide array of chemical reactions. nih.gov Their ability to act as Lewis acids and to form reversible covalent complexes with molecules containing diol groups (like sugars) also opens up applications in molecular recognition and sensor technology. wikipedia.orgnih.gov

Overview of Aryl Boronic Acid Reactivity and Applications in C-C and C-Heteroatom Bond Formation

The most significant application of aryl boronic acids is in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.org

C-C Bond Formation: The premier example is the Nobel Prize-winning Suzuki-Miyaura coupling. This reaction involves a palladium catalyst to couple an aryl boronic acid with an aryl or vinyl halide, creating a new C-C bond to form biaryl compounds, which are common structures in pharmaceuticals and advanced materials. pharmiweb.comchemrxiv.org The general mechanism involves key steps like oxidative addition, transmetalation, and reductive elimination. nih.gov The widespread adoption of the Suzuki coupling is a testament to its efficiency, mild reaction conditions, and tolerance of a wide variety of functional groups. chemrxiv.org

C-Heteroatom Bond Formation: Beyond C-C bonds, aryl boronic acids are crucial for forming bonds between carbon and other elements like nitrogen (C-N), oxygen (C-O), and sulfur (C-S). The Chan-Lam coupling, for example, uses a copper catalyst to react aryl boronic acids with amines, alcohols, or thiols. chemrxiv.org This reaction provides a valuable alternative to other methods for creating these essential bonds. chemrxiv.org More recent research has also demonstrated the copper(II)-catalyzed conversion of aryl boronic acids into aryl azides, which are important precursors for synthesizing 1,2,3-triazoles, a common motif in drug discovery. nih.govorganic-chemistry.orgnih.gov

Contextualization of (3-Butoxy-5-methoxyphenyl)boronic acid within Advanced Synthetic Strategies

This compound is a specific, substituted aryl boronic acid that offers chemists precise control over the electronic and steric properties of their target molecules. The presence of both a butoxy (-OC₄H₉) and a methoxy (B1213986) (-OCH₃) group on the phenyl ring makes it an electron-rich coupling partner. These substituents can influence reaction rates and the properties of the final product, such as solubility, lipophilicity, and biological activity.

This reagent is employed as a key intermediate in multi-step syntheses where the introduction of a 3-butoxy-5-methoxyphenyl moiety is desired. chemenu.com Its primary use is in Suzuki-Miyaura coupling reactions, where it serves as the organoboron partner to construct complex molecular frameworks. chemenu.com Advanced synthetic strategies leverage such tailored building blocks to efficiently assemble drug candidates, molecular probes, and specialized organic materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1256355-15-3 |

| Molecular Formula | C₁₁H₁₇BO₄ |

| Molecular Weight | 224.06 g/mol |

| Boiling Point | 399.7±52.0 °C (Predicted) chemicalbook.com |

| Density | 1.11±0.1 g/cm³ (Predicted) chemicalbook.com |

| pKa | 7.70±0.10 (Predicted) chemicalbook.com |

| Storage | Sealed in dry, 2-8°C chemicalbook.com |

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Family/Role |

|---|---|

| This compound | Substituted Aryl Boronic Acid |

| Boric Acid | Inorganic Acid / Degradation Product |

| Aryl Halide | Reactant in Cross-Coupling |

| Vinyl Halide | Reactant in Cross-Coupling |

| Amine | Reactant in C-N Coupling |

| Alcohol | Reactant in C-O Coupling |

| Thiol | Reactant in C-S Coupling |

| Aryl Azide | Synthetic Intermediate |

Properties

IUPAC Name |

(3-butoxy-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO4/c1-3-4-5-16-11-7-9(12(13)14)6-10(8-11)15-2/h6-8,13-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIZYPDUQVAPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)OCCCC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681722 | |

| Record name | (3-Butoxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-15-3 | |

| Record name | (3-Butoxy-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butoxy 5 Methoxyphenyl Boronic Acid

Retrosynthetic Analysis and Precursor Considerations

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For (3-Butoxy-5-methoxyphenyl)boronic acid, this process highlights two main disconnection approaches, which in turn dictate the choice of precursors.

Halogenated Aromatic Precursors

The most common retrosynthetic disconnection for arylboronic acids involves breaking the carbon-boron bond. This leads to an arylanion synthon and a boric acid equivalent. In practice, the arylanion is generated from a more stable precursor, typically a halogenated aromatic compound. For the target molecule, this would be 1-bromo-3-butoxy-5-methoxybenzene. This precursor is attractive due to the well-established methods for converting aryl halides to arylboronic acids. The starting material, 1-bromo-3,5-dihydroxybenzene, can be selectively alkylated to introduce the methoxy (B1213986) and butoxy groups prior to the boronation step.

Directed Metalation Group (DMG) Strategies

An alternative retrosynthetic approach considers the directing effects of the substituents on the aromatic ring. Both the methoxy and butoxy groups are potential Directed Metalation Groups (DMGs). organic-chemistry.orgamerigoscientific.com DMGs are functional groups that can coordinate to an organolithium reagent, directing deprotonation to a specific ortho position. organic-chemistry.org In the case of a 1-butoxy-3-methoxybenzene (B8073257) precursor, the methoxy group is generally a stronger DMG than the butoxy group, which would favor lithiation at the C2 or C6 positions. However, the position between the two alkoxy groups (C2) is sterically hindered. This strategy relies on the careful control of reaction conditions to achieve the desired regioselectivity for lithiation at the C5 position, which is ortho to the butoxy group and meta to the methoxy group. This approach avoids the need for a halogenated precursor.

Classical Boronation Approaches

Classical methods for the synthesis of arylboronic acids have been refined over decades and remain highly effective for many substrates. These typically involve the formation of a highly reactive organometallic intermediate that is subsequently quenched with a borate (B1201080) ester.

Organolithium and Grignard Reagent-Mediated Boronation with Borate Esters

The formation of arylboronic acids from aryl halides is a cornerstone of organic synthesis. nih.gov This transformation is most commonly achieved by first converting the aryl halide into an organometallic nucleophile, either an organolithium or a Grignard reagent.

For the synthesis of this compound, a practical route starts from 1-bromo-3-butoxy-5-methoxybenzene. This precursor can be treated with an alkyllithium reagent, such as n-butyllithium, at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to undergo halogen-lithium exchange, forming the corresponding aryllithium species. This intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate. chemenu.comgoogle.com The resulting boronate ester is subsequently hydrolyzed with aqueous acid to yield the final boronic acid.

Alternatively, the corresponding Grignard reagent can be formed by reacting 1-bromo-3-butoxy-5-methoxybenzene with magnesium metal. google.com The Grignard reagent is then added to a solution of a trialkyl borate at low temperature. The inverse addition, where the Grignard reagent is added to the borate ester, is often employed to minimize the formation of diaryl- and triarylborane byproducts. wiley-vch.de

A similar strategy has been successfully employed in the synthesis of the closely related (3,5-dibutoxyphenyl)boronic acid, which was obtained in a 74% yield through the lithiation of 1-bromo-3,5-dibutoxybenzene followed by quenching with trimethyl borate. google.com

Table 1: Key Reagents in Classical Boronation

| Reagent/Intermediate | Role |

|---|---|

| 1-Bromo-3-butoxy-5-methoxybenzene | Halogenated Aromatic Precursor |

| n-Butyllithium or Magnesium | Formation of Organometallic Intermediate |

| Trimethyl borate or Triisopropyl borate | Boron Source |

| Tetrahydrofuran (THF) | Solvent |

Optimization of Reaction Conditions for Selectivity and Yield

The success of organometallic-mediated boronation reactions hinges on the careful optimization of several parameters to maximize yield and ensure selectivity.

Temperature: The initial metal-halogen exchange or Grignard formation is often initiated at room temperature or with gentle heating, but the subsequent reaction with the borate ester must be conducted at very low temperatures (e.g., -78 °C) to prevent over-addition of the organometallic reagent to the newly formed boronate ester.

Reagent Stoichiometry: Typically, a slight excess of the organometallic reagent is used to ensure complete consumption of the aryl halide. The borate ester is also used in excess to efficiently trap the organometallic intermediate.

Solvent: Anhydrous ethereal solvents such as diethyl ether or THF are crucial for stabilizing the organometallic intermediates and facilitating the reaction.

Hydrolysis: The final hydrolysis step requires careful pH control to ensure the complete conversion of the boronate ester to the boronic acid without promoting side reactions like protodeboronation.

Transition-Metal-Catalyzed Borylation Reactions

In recent years, transition-metal-catalyzed C-H borylation has emerged as a powerful and atom-economical alternative to classical methods. These reactions allow for the direct conversion of a C-H bond on an aromatic ring to a C-B bond, bypassing the need for pre-functionalized starting materials like aryl halides.

Iridium- and rhodium-based catalysts are commonly employed for this transformation. For a precursor like 1-butoxy-3-methoxybenzene, the regioselectivity of the borylation would be influenced by the directing ability of the alkoxy groups and the steric environment of the catalyst. While this method is highly attractive for its efficiency, achieving the desired regioselectivity for the synthesis of this compound could be challenging due to the presence of multiple potential C-H activation sites. The outcome would likely be a mixture of isomers, requiring careful optimization of ligands and reaction conditions to favor the formation of the desired product.

Palladium-Catalyzed C-X Borylation (X = Halogen, Pseudohalogen)

The palladium-catalyzed Miyaura borylation is a robust and widely employed method for the synthesis of arylboronic acids and their esters. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org For the synthesis of this compound, the logical precursor would be 1-bromo-3-butoxy-5-methoxybenzene.

The general catalytic cycle for the Miyaura borylation proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the boryl group from the diboron reagent to the palladium(II) center, and reductive elimination to yield the arylboronate ester and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand and base is critical for an efficient reaction. organic-chemistry.org

The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For the borylation of electron-rich aryl bromides like 1-bromo-3-butoxy-5-methoxybenzene, bulky and electron-rich phosphine (B1218219) ligands are generally preferred. These ligands promote oxidative addition and reductive elimination, leading to higher catalyst turnover and product yields.

A study on the borylation of 4-bromoanisole, a structurally similar substrate, highlighted the effectiveness of dialkylbiarylphosphine ligands. nih.gov Specifically, SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) in conjunction with a palladium precursor like PdCl₂(CH₃CN)₂ was shown to be a highly active catalyst system for the borylation of aryl bromides. nih.gov The use of such ligands can allow for lower catalyst loadings and shorter reaction times. nih.gov The steric bulk and electron-donating properties of these ligands are key to their efficacy in coupling electron-rich aryl halides.

Table 1: Representative Ligands for Palladium-Catalyzed Borylation of Aryl Halides

| Ligand | Structure | Key Features |

| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky, electron-rich biarylphosphine; promotes efficient oxidative addition and reductive elimination. |

| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly bulky and electron-donating; effective for challenging substrates. |

| PPh₃ | Triphenylphosphine | Common, less bulky ligand; may require higher temperatures and catalyst loadings for electron-rich substrates. |

| dppf | 1,1'-Bis(diphenylphosphino)ferrocene | Bidentate ligand; often used in Miyaura borylation, providing good catalyst stability. |

This table presents ligands generally applicable to Miyaura borylation reactions; specific performance for the synthesis of this compound would require experimental verification.

The base is another critical component in the Miyaura borylation, playing a role in the transmetalation step. organic-chemistry.org For the borylation of aryl halides, potassium acetate (B1210297) (KOAc) is a commonly used base. organic-chemistry.org However, the choice of base can significantly impact the reaction efficiency. Studies have shown that for some systems, other bases such as potassium phosphate (B84403) (K₃PO₄) or organic bases can lead to improved yields. fujifilm.com The base is believed to activate the diboron reagent or facilitate the formation of a more reactive palladium-alkoxide or -hydroxide species. The selection of the optimal base is often substrate-dependent and requires empirical screening.

Table 2: Common Bases Used in Miyaura Borylation

| Base | Formula | Strength | Common Applications |

| Potassium Acetate | KOAc | Weak | Widely used, mild conditions. organic-chemistry.org |

| Potassium Phosphate | K₃PO₄ | Strong | Effective for a broad range of substrates. fujifilm.com |

| Cesium Carbonate | Cs₂CO₃ | Strong | Often used for challenging couplings. |

| Potassium Carbonate | K₂CO₃ | Moderate | Common inorganic base. fujifilm.com |

This table lists bases frequently employed in Miyaura borylation; the optimal base for synthesizing this compound would need to be determined experimentally.

Iridium-Catalyzed C-H Borylation Strategies

An alternative and more atom-economical approach to this compound is the direct iridium-catalyzed C-H borylation of 1-butoxy-3-methoxybenzene. nih.govcore.ac.uk This method avoids the need for pre-functionalized aryl halides and instead directly converts a C-H bond to a C-B bond. nih.gov

A key challenge in the C-H borylation of substituted arenes is controlling the regioselectivity. In the case of 1-butoxy-3-methoxybenzene, there are three potential sites for borylation. Iridium-catalyzed C-H borylation is typically governed by steric factors, with the borylation occurring at the least sterically hindered C-H bond. nih.gov For 1-butoxy-3-methoxybenzene, the C-H bond at the 5-position is the most sterically accessible, flanked by a hydrogen and a methoxy group. The C-H bonds at the 2- and 6-positions are ortho to the butoxy and methoxy groups, respectively, and are therefore more sterically encumbered. The C-H bond at the 4-position is situated between the two alkoxy groups, making it the most sterically hindered. Therefore, iridium-catalyzed C-H borylation of 1-butoxy-3-methoxybenzene is expected to predominantly yield the desired this compound.

Studies on related disubstituted benzenes have demonstrated that the regioselectivity of iridium-catalyzed borylation is highly predictable based on steric hindrance. nih.gov The use of bulky ligands on the iridium center further enhances this steric control.

The most common catalyst systems for aromatic C-H borylation employ an iridium(I) precursor, such as [Ir(OMe)(COD)]₂ or [Ir(COD)Cl]₂, in combination with a bipyridine or phenanthroline-based ligand. nih.govcore.ac.uk Ligands like 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) are frequently used to enhance catalyst activity and stability. msu.edu The reaction is typically carried out in an inert solvent, such as tetrahydrofuran or hexane (B92381), with bis(pinacolato)diboron as the boron source. These reactions often proceed at elevated temperatures. The active catalyst is believed to be an iridium-tris(boryl) species. nih.gov

Table 3: Typical Catalyst Systems for Iridium-Catalyzed C-H Borylation

| Iridium Precursor | Ligand | Boron Source | Typical Solvents |

| [Ir(OMe)(COD)]₂ | 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) | B₂pin₂ | Tetrahydrofuran, Hexane, Cyclooctane |

| [Ir(COD)Cl]₂ | 3,4,7,8-tetramethyl-1,10-phenanthroline | B₂pin₂ | Tetrahydrofuran, Hexane |

This table outlines common catalyst systems for aromatic C-H borylation; specific conditions for 1-butoxy-3-methoxybenzene would require optimization.

Emerging and Alternative Synthetic Routes

While palladium- and iridium-catalyzed borylations are the dominant methods, research into alternative synthetic routes for arylboronic acids is ongoing. One emerging area is the use of other transition metals, such as iron, to catalyze borylation reactions. acs.org These methods are still in development but offer the potential for more sustainable and cost-effective syntheses.

Another alternative is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together, often with minimal or no solvent. nih.gov This approach has been successfully applied to the palladium-catalyzed borylation of aryl halides and offers advantages in terms of reduced solvent waste and potentially faster reaction times.

Furthermore, traditional methods such as the reaction of an organolithium or Grignard reagent, formed from the corresponding aryl halide, with a trialkyl borate followed by hydrolysis can also be used to synthesize arylboronic acids. nih.gov However, these methods often require cryogenic temperatures and are less tolerant of functional groups compared to modern catalytic approaches.

Photoinduced Borylation of Haloarenes

Photoinduced borylation has emerged as a powerful and mild method for the formation of carbon-boron bonds, often proceeding without the need for transition metal catalysts. rsc.orgchemrxiv.org This approach relies on the generation of aryl radicals from haloarenes upon irradiation with light, which then react with a boron source, such as bis(pinacolato)diboron (B₂pin₂).

The general mechanism for the photoinduced, metal-free borylation of a haloarene involves the formation of an excited state donor-acceptor complex. rsc.org This complex can facilitate a single-electron transfer to the aryl halide, leading to the formation of an aryl radical. This radical species is then trapped by a diboron reagent to form the corresponding arylboronate ester, which can be subsequently hydrolyzed to the boronic acid.

For the synthesis of this compound, a plausible precursor would be 1-bromo-3-butoxy-5-methoxybenzene. The reaction would be carried out in a suitable solvent with a boron source and a base, under irradiation with visible or UV light. While a specific study for this exact substrate is not detailed in the provided search results, the general conditions can be extrapolated from similar reactions. rsc.orgchemrxiv.org

Table 1: Representative Conditions for Photoinduced Borylation

| Parameter | Condition |

| Starting Material | 1-Bromo-3-butoxy-5-methoxybenzene |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) |

| Solvent | Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) |

| Base | Triethylamine (NEt₃) or Cesium Fluoride (CsF) |

| Light Source | Blue LED (e.g., 420 nm) or other suitable light source |

| Atmosphere | Inert (e.g., Argon or Nitrogen) |

| Temperature | Room Temperature |

The reaction is valued for its mild conditions and high functional group tolerance. chemrxiv.org The resulting boronate ester can then be hydrolyzed to this compound using aqueous acid.

Organosodium-Mediated Approaches

Organosodium-mediated approaches for the synthesis of arylboronic acids are part of a broader class of organometallic reactions. While direct use of organosodium compounds can be challenging due to their high reactivity, the principles are similar to the more commonly employed organolithium or Grignard-based methods. These reactions involve a halogen-metal exchange followed by quenching with a borate ester.

A highly relevant and detailed synthetic protocol is available for the closely related compound, 3-methoxyphenylboronic acid, which can be adapted for the synthesis of this compound from 1-bromo-3-butoxy-5-methoxybenzene. chemicalbook.com This method utilizes n-butyllithium for the halogen-metal exchange, which is analogous to how an organosodium reagent would function.

The process begins with the dissolution of the starting haloarene, 1-bromo-3-butoxy-5-methoxybenzene, in an anhydrous ethereal solvent like tetrahydrofuran (THF) under an inert atmosphere. The solution is cooled to a low temperature (typically -78 °C) before the dropwise addition of an organometallic reagent, such as n-butyllithium. This results in a halogen-lithium exchange, forming an aryllithium intermediate. This highly reactive species is then quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed in an acidic workup to yield the final this compound.

Table 2: Representative Organolithium-Mediated Synthesis of this compound

| Step | Reagent/Condition | Purpose |

| 1 | 1-Bromo-3-butoxy-5-methoxybenzene in THF | Starting material and solvent |

| 2 | Cool to -78 °C | Control reactivity |

| 3 | n-Butyllithium (in hexanes) | Halogen-metal exchange |

| 4 | Stir at -78 °C | Allow for complete formation of aryllithium |

| 5 | Triisopropyl borate | Boron source for quenching |

| 6 | Warm to Room Temperature | Complete the reaction |

| 7 | Aqueous HCl | Hydrolysis of the boronate ester |

| 8 | Extraction with Ether | Isolation of the product |

| 9 | Drying and Concentration | Removal of solvent |

This method is generally high-yielding and provides a reliable route to arylboronic acids. chemicalbook.com

Purification and Isolation Strategies for High-Purity this compound

The purification of boronic acids is crucial to remove byproducts and unreacted starting materials, ensuring the high purity required for subsequent applications like Suzuki-Miyaura coupling. Common impurities include the corresponding boroxine (B1236090) (a cyclic anhydride (B1165640) formed by dehydration of three boronic acid molecules) and deborylated starting material.

Several techniques can be employed to purify this compound:

Recrystallization: This is one of the most common and effective methods for purifying solid boronic acids. The choice of solvent is critical. A good solvent will dissolve the boronic acid and impurities at an elevated temperature but will have low solubility for the desired boronic acid at room temperature or below, allowing for its crystallization upon cooling. Common solvents for recrystallizing arylboronic acids include water, mixtures of ethanol (B145695) and water, or organic solvents like ethyl acetate and hexane.

Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts by treatment with a base. This property can be exploited for purification. The crude boronic acid can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium hydroxide). The aqueous layer containing the boronate salt is then separated, washed with an organic solvent to remove non-acidic impurities, and then acidified (e.g., with HCl) to precipitate the pure boronic acid, which can be collected by filtration.

Chromatography: While sometimes challenging due to the polarity of boronic acids and their tendency to streak on silica (B1680970) gel, column chromatography can be used for purification. A mixture of a non-polar and a polar eluent, such as hexane and ethyl acetate, often with the addition of a small amount of acetic acid to suppress the ionization of the boronic acid, can be effective.

Derivatization: In cases where purification is particularly difficult, the boronic acid can be converted into a more stable and easily purified derivative, such as a pinacol (B44631) ester or an N-methyliminodiacetic acid (MIDA) ester. After purification of the ester, the boronic acid can be regenerated by hydrolysis.

Table 3: Summary of Purification Strategies

| Method | Principle | Advantages | Considerations |

| Recrystallization | Differential solubility at different temperatures | Simple, scalable, and often very effective. | Requires finding a suitable solvent system. |

| Acid-Base Extraction | Acidity of the boronic acid | Good for removing non-acidic impurities. | May not be effective for removing other acidic byproducts. |

| Column Chromatography | Differential adsorption on a stationary phase | Can separate closely related impurities. | Can be tedious; boronic acids may streak on the column. |

| Derivatization | Conversion to a stable, easily purified ester | Can provide very high purity. | Requires additional synthetic steps for protection and deprotection. |

The choice of purification method will depend on the nature and quantity of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Reactivity Profiles and Mechanistic Investigations of 3 Butoxy 5 Methoxyphenyl Boronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The general catalytic cycle of the Suzuki-Miyaura reaction comprises three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction is initiated by the oxidative addition of an organohalide to a palladium(0) catalyst, forming a palladium(II) intermediate. libretexts.orgnumberanalytics.com This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) complex. numberanalytics.comrsc.org Finally, reductive elimination from the resulting diorganopalladium(II) species yields the desired cross-coupled product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. wikipedia.orgnumberanalytics.com

The mechanism of the Suzuki-Miyaura reaction has been the subject of extensive investigation, with particular focus on the key steps of oxidative addition, transmetalation, and reductive elimination. nih.govchemrxiv.org While the general sequence is well-established, the specific details of each step can be influenced by various factors, including the nature of the substrates, catalyst, ligands, base, and solvent.

The oxidative addition of an organohalide to a Pd(0) complex is the initial and often rate-determining step in the Suzuki-Miyaura catalytic cycle. numberanalytics.comresearchgate.net This process involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square-planar Pd(II) complex. numberanalytics.comrsc.org The reactivity of the organohalide in this step generally follows the order I > Br > Cl > F, reflecting the decreasing bond strength of the carbon-halogen bond.

The nature of the palladium catalyst and its associated ligands significantly influences the efficiency of the oxidative addition. Electron-rich and sterically bulky ligands can facilitate this step by increasing the electron density on the palladium center, which promotes its insertion into the carbon-halogen bond. wikipedia.orglibretexts.org Computational studies have explored various mechanisms for oxidative addition, including concerted, nucleophilic substitution, and radical pathways, with the preferred route depending on the specific phosphine (B1218219) ligands, solvent, and the number of coordinated ligands. rsc.org While a 14-electron PdL2 complex is often depicted, evidence suggests that a highly reactive 12-electron monoligated palladium complex (PdL1) can also be involved, particularly with bulky phosphine ligands. chemrxiv.org

The structure of the substrate also plays a crucial role. For instance, in the coupling of ortho-substituted phenylboronic acids with polyhalogenated pyridines, the sequence of substitution can be influenced by steric hindrance and potential chelation effects from substituents on the boronic acid. beilstein-journals.orgnih.gov

Transmetalation is a critical step in the Suzuki-Miyaura catalytic cycle where the organic moiety is transferred from the boron atom to the palladium(II) complex. rsc.orgnih.gov The role of the base in this process has been a subject of significant debate, with two primary mechanistic pathways proposed. nih.govrsc.orgrsc.org

The "boronate pathway" suggests that the base first reacts with the boronic acid to form a more nucleophilic boronate species (R-B(OH)3-). acs.orgumn.edu This activated boronate then reacts with the arylpalladium(II) halide complex. nih.gov The "oxo-palladium pathway," on the other hand, posits that the base reacts with the arylpalladium(II) halide to form a more reactive arylpalladium(II) hydroxide (B78521) complex, which then reacts with the neutral boronic acid. nih.govchembites.org

Recent studies, combining kinetic, structural, and computational investigations, have provided evidence supporting the oxo-palladium pathway as the dominant mechanism under many common reaction conditions, particularly with weak bases and aqueous solvents. nih.gov However, the operation of the boronate pathway cannot be entirely ruled out and may be significant under different conditions. nih.govumn.edu The formation of a Pd-O-B linkage is considered a key feature in the transition state of the transmetalation step. nih.govchemrxiv.org

The choice of base is crucial and can influence the reaction's selectivity, especially in competitive reactions between different boronic acids. researchgate.net The reaction selectivity is dependent on the amount of base used, with less base favoring the reactivity of the boronic acid with a lower pKa. researchgate.net

Table 1: Proposed Pathways for Transmetalation in Suzuki-Miyaura Coupling

| Pathway | Description | Key Intermediate |

| Boronate Pathway | The base activates the boronic acid to form a more nucleophilic boronate anion, which then reacts with the Pd(II)-halide complex. nih.govacs.org | Aryl-trihydroxyborate (ArB(OH)₃⁻) |

| Oxo-Palladium Pathway | The base converts the Pd(II)-halide complex to a more reactive Pd(II)-hydroxide complex, which then reacts with the neutral boronic acid. nih.govchembites.org | Aryl-palladium(II) hydroxide ([ArPd(OH)L₂]) |

For reductive elimination to occur, the two organic ligands must be in a cis orientation on the square-planar palladium complex. libretexts.org If they are trans, a trans-to-cis isomerization must precede the elimination. Kinetic studies have shown that reductive elimination follows first-order kinetics, indicating that it is a unimolecular process. libretexts.org Deuterium labeling experiments have confirmed that the elimination is intramolecular and proceeds with retention of stereochemistry. wikipedia.orglibretexts.org

The electronic and steric properties of the ligands also influence the rate of reductive elimination. Bulky ligands can promote this step by increasing the steric congestion around the metal center, which is relieved upon product formation. wikipedia.org While reductive elimination is typically facile, competing side reactions such as β-hydride elimination can occur, particularly with alkyl substrates, leading to reduced yields of the desired product. libretexts.org

Optimizing the catalytic system is crucial for achieving high yields, selectivity, and turnover frequencies in Suzuki-Miyaura cross-coupling reactions. This involves the careful selection of ligands, palladium precursors, bases, and solvents.

Ligands play a pivotal role in the Suzuki-Miyaura reaction, influencing all three elementary steps of the catalytic cycle. wikipedia.orglibretexts.org The choice of ligand can dramatically affect the reaction's outcome, including its rate, selectivity, and the range of applicable substrates. organic-chemistry.orgresearchgate.net

Phosphine ligands are the most commonly used in Suzuki-Miyaura couplings. libretexts.org Electron-rich phosphines generally enhance the rate of oxidative addition, while sterically bulky phosphines can facilitate reductive elimination. wikipedia.org For instance, bulky and electron-rich monophosphine ligands have been developed that show high activity for the coupling of challenging substrates like heteroaryl chlorides and hindered aryl halides. acs.orgnih.gov

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. wikipedia.org NHCs are typically more electron-donating and often more sterically demanding than phosphines, which can lead to highly active and stable catalysts. wikipedia.orgnih.gov The electronic and steric properties of NHC ligands can be readily tuned by modifying their substituents. nih.gov

The ligand can also influence the stereochemical outcome of the reaction. In couplings involving Z-alkenyl halides, the choice of ligand is critical for preventing Z-to-E isomerization and preserving the stereointegrity of the product. organic-chemistry.orgresearchgate.net Studies have shown that specific ligands can promote high stereoretention. organic-chemistry.org

Table 2: Common Ligand Classes in Suzuki-Miyaura Coupling and Their General Effects

| Ligand Class | Examples | General Effects on Reactivity and Selectivity |

| Monodentate Phosphines | PPh₃, PCy₃, P(t-Bu)₃ | Widely used, with bulkiness and electron-donating ability influencing activity. wikipedia.orglibretexts.org |

| Bidentate Phosphines | dppf, Xantphos | Can enhance catalyst stability and influence selectivity through their bite angle. |

| Buchwald-type Ligands | SPhos, XPhos | Highly effective for a broad range of substrates, including challenging aryl chlorides and hindered systems. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors, often leading to highly active and thermally stable catalysts. wikipedia.orgnih.gov |

Catalytic System Optimization

Influence of Base and Solvent Systems on Reaction Efficiency

The efficiency of Suzuki-Miyaura coupling reactions is profoundly dependent on the choice of base and solvent. hes-so.chresearchgate.net The primary role of the base is to activate the boronic acid by converting it into a more nucleophilic trihydroxyborate anion (Ar-B(OH)₃⁻) or a related species, which then participates in the transmetalation step with the palladium(II) complex. deepdyve.com The choice of base and its stoichiometry can therefore control reaction selectivity, especially in competitive scenarios. deepdyve.com

For an electron-rich boronic acid like (3-butoxy-5-methoxyphenyl)boronic acid, a variety of bases can be employed. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium hydroxide (NaOH). researchgate.netresearchgate.net The strength of the base can influence the reaction rate; stronger bases like cesium carbonate or potassium phosphate often accelerate the coupling of sterically hindered or electronically deactivated substrates. acs.org

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent. hes-so.ch Biphasic systems, often containing water, are common and can be highly effective. hes-so.chresearchgate.net Water can increase the solubility of the inorganic base and may influence the speciation of the boronic acid and the palladium catalyst. nih.gov Common organic solvents include toluene, dioxane, tetrahydrofuran (B95107) (THF), and alcohols like ethanol (B145695). kochi-tech.ac.jp Polar aprotic solvents are frequently used, but polar protic solvents have also proven effective, highlighting that the optimal system is often substrate-dependent. kochi-tech.ac.jp

Table 1: Typical Base and Solvent Systems for Suzuki-Miyaura Coupling of Arylboronic Acids This table represents common starting conditions for optimization; specific yields for this compound are not available.

| Catalyst | Base | Solvent | Temperature (°C) | General Applicability & Notes |

| Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/Water or Dioxane/Water | 80-110 | Standard conditions for a wide range of aryl halides. researchgate.net |

| PdCl₂(dppf) | K₃PO₄ | Dioxane or THF | 80-100 | Effective for challenging couplings, including heteroaryl substrates. nih.gov |

| Pd(OAc)₂ / Ligand | Cs₂CO₃ or K₃PO₄ | Toluene or Dioxane | 80-120 | Requires an additional phosphine ligand (e.g., SPhos, XPhos) for catalyst stability and activity. nih.gov |

| Pd/C | NaOH or K₂CO₃ | Methanol/Water or Ethanol/Water | Reflux | Heterogeneous catalysis, offering advantages in catalyst removal. hes-so.chresearchgate.net |

Kinetic and Thermodynamic Investigations of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A palladium(0) species reacts with an aryl halide (Ar'-X) to form a palladium(II) intermediate (Ar'-Pd(II)-X).

Transmetalation: The organoboron reagent, activated by a base to form a borate (B1201080) species, transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd(II)-Ar').

Reductive Elimination: This final step involves the formation of the new carbon-carbon bond in the product (Ar-Ar') and regeneration of the active palladium(0) catalyst. libretexts.org

Kinetic studies on various Suzuki-Miyaura systems have shown that the reductive elimination step is often, but not always, the rate-determining step of the cycle and typically follows first-order kinetics. libretexts.org This means the rate depends on the concentration of the diorganopalladium(II) intermediate. The electron-donating nature of the butoxy and methoxy (B1213986) groups on this compound would be expected to facilitate the transmetalation step by increasing the nucleophilicity of the aryl group being transferred.

Detailed thermodynamic parameters for the coupling of this compound are not available. However, computational studies using Density Functional Theory (DFT) are commonly employed to model the reaction pathways for similar substrates. nih.gov These studies calculate the Gibbs free energy profiles for the proposed intermediates and transition states, providing insight into the thermodynamic feasibility of each step and helping to elucidate the precise reaction mechanism and factors controlling selectivity. nih.gov

Other Transition-Metal-Catalyzed Transformations

Beyond the cornerstone Suzuki-Miyaura reaction, this compound is a potential substrate for a range of other metal-catalyzed transformations, leveraging the versatile reactivity of the carbon-boron bond.

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, representing a key alternative to the palladium-catalyzed Buchwald-Hartwig amination. organic-chemistry.orgnrochemistry.com This reaction couples an arylboronic acid with an N-H or O-H containing compound, such as an amine, alcohol, or amide, to form aryl amines and aryl ethers, respectively. nrochemistry.comrsc.org

The reaction is typically catalyzed by a simple copper(II) salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂), often in the presence of a base like pyridine (B92270) or triethylamine, and an oxidant, which can simply be oxygen from the air. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a copper(II)-aryl species via transmetalation from the boronic acid. This can then be oxidized to a key copper(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond and a copper(I) species. nrochemistry.com The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.com

Given its electron-rich nature, this compound is expected to be a highly competent partner in Chan-Lam couplings. The reaction tolerates a wide variety of functional groups and can often be performed under mild, aerobic conditions. rsc.orgchemrxiv.org

Table 2: General Conditions for Chan-Lam C-N and C-O Coupling This table represents typical conditions; specific data for this compound is not available.

| Copper Source | Coupling Partner | Base | Solvent | Temperature |

| Cu(OAc)₂ (catalytic or stoichiometric) | Amines, Anilines | Pyridine, Et₃N | CH₂Cl₂, MeCN | Room Temp. - 80°C |

| Cu(OAc)₂ | Alcohols, Phenols | Pyridine | CH₂Cl₂, Toluene | Room Temp. - 100°C |

| CuI / Ligand | Amides, Imidazoles | K₂CO₃, Cs₂CO₃ | DMF, Dioxane | 80-120°C |

Carboxylation Reactions with Carbon Dioxide

The direct conversion of organoboron compounds into carboxylic acids using carbon dioxide (CO₂) as a C1 source is a significant transformation from a green chemistry perspective. pku.edu.cn While palladium-catalyzed methods for the carboxylation of aryl halides exist, copper-catalyzed systems are particularly effective for arylboronic acids. nih.govresearcher.lifersc.org

A copper/N-heterocyclic carbene (NHC) catalyst system has been shown to effectively carboxylate a wide range of arylboronic acids under one atmosphere of CO₂. pku.edu.cnresearchgate.net The proposed mechanism involves several key steps:

Generation of an active copper(I) alkoxide species from a copper(I) halide precursor and a strong base (e.g., KOMe). pku.edu.cn

Transmetalation with the arylboronic acid to form an arylcopper(I) intermediate. pku.edu.cn

Nucleophilic addition of the arylcopper(I) species to CO₂ to form a copper carboxylate complex. pku.edu.cnpku.edu.cn

Metathesis with the base regenerates the copper alkoxide catalyst and releases the potassium salt of the benzoic acid product. pku.edu.cn

This methodology demonstrates excellent functional group tolerance, with esters, ketones, and nitriles being compatible with the reaction conditions. pku.edu.cn The electron-rich this compound would be an excellent candidate for this transformation.

Electrophilic and Nucleophilic Additions

The term "addition reaction" in this context refers to reactions involving the boronic acid functional group or the aromatic ring it is attached to, rather than the cross-coupling reactions discussed previously. byjus.comwordpress.com

Nucleophilic Addition: The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. It can accept a pair of electrons from a nucleophile. dalalinstitute.com The most fundamental example is the reaction with a hydroxide ion (from the base in a Suzuki coupling) to form the tetrahedral borate anion [ArB(OH)₃]⁻. deepdyve.com This activation is a form of nucleophilic addition to the boron center. More complex nucleophilic additions to the carbon-boron bond can occur, but these are less common than cross-coupling pathways. dalalinstitute.com

Electrophilic Addition: This typically refers to electrophilic aromatic substitution on the phenyl ring. slideshare.net The boronic acid group is generally considered to be a deactivating, meta-directing group. However, the powerful activating and ortho-, para-directing effects of the butoxy and methoxy groups on this compound would overwhelmingly dominate. Therefore, electrophilic attack (e.g., halogenation, nitration) would be strongly directed to the positions ortho and para to the alkoxy groups (positions 2, 4, and 6), with the boronic acid group exerting minimal directing influence.

Intramolecular Reactivity and Cyclization Pathways

Intramolecular reactions involving arylboronic acids are highly dependent on the presence of other reactive functional groups on the same molecule, positioned appropriately to allow for cyclization. researchgate.net The compound this compound, with its chemically stable butoxy and methoxy substituents, does not possess the necessary functionality for common intramolecular cyclization reactions under standard conditions.

Such cyclizations typically require a substrate specifically designed for the transformation. For example, a palladium(II)-catalyzed intramolecular hydrofunctionalization can occur when an alkene is tethered to the aromatic ring, often guided by a directing group. nih.govrsc.org In these cases, the reaction pathway (e.g., forming a five- or six-membered ring) can be controlled by the catalyst and directing group, leading to the formation of carbo- and heterocycles. nih.gov Without such a reactive appendage, this compound is not expected to undergo intramolecular cyclization.

Applications of 3 Butoxy 5 Methoxyphenyl Boronic Acid in Complex Molecule Synthesis

Construction of Substituted Biaryl Scaffolds

The synthesis of biaryl and poly-aryl structures is a cornerstone of medicinal chemistry and materials science. Arylboronic acids like (3-Butoxy-5-methoxyphenyl)boronic acid are instrumental in this field, offering a direct route to connect aromatic rings. nih.gov

The Suzuki-Miyaura coupling provides a powerful method for the controlled, stepwise functionalization of arenes bearing multiple halogen atoms. beilstein-journals.org By carefully controlling reaction conditions and the stoichiometry of the boronic acid, it is possible to selectively substitute one halogen atom over another, a process governed by factors such as steric hindrance and electronic effects. beilstein-journals.orguni-muenchen.de For instance, in polybrominated pyridines, substitution often occurs preferentially at the most electronically favorable or sterically accessible positions. beilstein-journals.org

Research on the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids demonstrates that the substitution pattern can be controlled by adjusting the amount of boronic acid used. beilstein-journals.org This allows for the sequential synthesis of mono-, di-, and tri-arylated pyridines. The (3-Butoxy-5-methoxyphenyl) moiety can be introduced with high precision onto a polyhalogenated core, yielding complex, multi-substituted aryl or heteroaryl products.

| Aryl Halide Precursor | Boronic Acid Equiv. | Predominant Product Structure | Research Finding |

| 1,2,4-Trichlorobenzene | 1.0 | Monosubstituted chlorobiphenyl | Selective coupling at the most reactive C-Cl bond. |

| 3,4,5-Tribromopyridine | 1.0 | Mono-aryl dibromopyridine | Substitution occurs preferentially at the C4 position. beilstein-journals.org |

| 3,4,5-Tribromopyridine | 2.0 | Di-aryl monobromopyridine | Stepwise functionalization allows for the creation of mixed biaryl systems. beilstein-journals.org |

| 2,5-Dibromothiophene | 1.0 | Mono-aryl bromothiophene | Regioselectivity can be tuned by the choice of catalyst and ligands. uni-muenchen.de |

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, and their synthesis is a significant challenge in organic chemistry. nih.govyau-awards.com The preparation of single atropisomers is crucial in drug discovery, as different atropisomers can exhibit distinct biological activities. nih.gov The Suzuki-Miyaura coupling is a key method for constructing these axially chiral biaryls. yau-awards.com The enantioselective synthesis of atropisomeric biaryls can be achieved by using a chiral palladium catalyst or by coupling a prochiral di-ortho-substituted aryl halide with a boronic acid like this compound. nih.govnih.gov This approach allows for the creation of sterically hindered biaryls with high enantiomeric purity. yau-awards.com

An iterative, atropisomer-selective strategy involving asymmetric bromination followed by a regioselective cross-coupling with an aryl boronic acid has been shown to produce complex, enantiomerically enriched poly-aryl compounds without loss of enantiomeric ratio. nih.gov

Formation of Functionalized Heterocyclic Systems

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. mdpi.comnih.gov this compound serves as a versatile building block for incorporating the 3-butoxy-5-methoxyphenyl substituent into various heterocyclic frameworks via Suzuki-Miyaura coupling.

Nitrogen-containing heterocycles such as pyridines, quinolines, indoles, and triazoles are present in over 59% of FDA-approved small-molecule drugs. nih.gov The Suzuki-Miyaura reaction is widely used to append aryl groups to these scaffolds. nih.gov Halogenated nitrogen heterocycles are common substrates, reacting with this compound in the presence of a palladium catalyst to form C-C bonds. For example, the reaction of a bromopyridine with an arylboronic acid yields the corresponding arylpyridine. nih.gov This method is compatible with a broad range of functional groups and provides a direct route to functionalized nitrogen heterocycles that are of significant interest for their therapeutic potential. mdpi.comnih.gov

| Halogenated Heterocycle | Coupling Partner | Expected Product | Significance |

| 2-Bromopyridine | This compound | 2-(3-Butoxy-5-methoxyphenyl)pyridine | Core structure in various bioactive molecules. nih.gov |

| 3-Bromoquinoline | This compound | 3-(3-Butoxy-5-methoxyphenyl)quinoline | Access to functionalized quinoline (B57606) alkaloids. clockss.org |

| 5-Iodo-1,2,3-triazole | This compound | 5-(3-Butoxy-5-methoxyphenyl)-1,2,3-triazole | Triazoles are important pharmacophores. mdpi.com |

| 4-Chloropyridazine | This compound | 4-(3-Butoxy-5-methoxyphenyl)pyridazine | Building blocks for medicinal chemistry. |

Oxygen-containing heterocycles like furans, pyrans, and chromones are important synthetic targets. pku.edu.cn The Suzuki coupling has been effectively used in the synthesis of flavonoid derivatives, where a 3-bromochromone (B1268052) is coupled with an arylboronic acid to produce the isoflavone (B191592) skeleton. nih.gov This strategy allows for the late-stage introduction of the (3-Butoxy-5-methoxyphenyl) group, enabling the creation of diverse libraries of potential bioactive compounds. nih.gov

Similarly, sulfur-containing heterocycles such as thiophenes and thiazoles are prevalent in many functional materials and pharmaceuticals. nih.govresearchgate.netorganic-chemistry.org The coupling of a halogenated sulfur heterocycle, like 2-bromothiophene, with this compound provides a direct and efficient pathway to the corresponding aryl-substituted sulfur heterocycle. dntb.gov.ua

Stereoselective and Enantioselective Transformations

Beyond the synthesis of atropisomers, this compound can participate in other stereoselective and enantioselective transformations. The key to achieving high selectivity often lies in the design of the catalyst system. The use of chiral ligands that coordinate to the palladium center can create a chiral environment around the metal, influencing the stereochemical outcome of the reaction. yau-awards.com

In the context of Suzuki-Miyaura couplings, novel chiral anionic ligands have been developed that can direct the axial chirality of the resulting biaryl product through distal ionic interactions between the catalyst and the substrates. yau-awards.com Such strategies have shown significant increases in enantiomeric excess compared to reactions using neutral ligands. yau-awards.com While specific applications involving this compound in this context are specialized, the principles established with other arylboronic acids are directly applicable, paving the way for its use in advanced, stereocontrolled syntheses.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. The use of this compound in such sequences allows for the direct introduction of the 3-butoxy-5-methoxyphenyl moiety into complex scaffolds, a valuable feature in the synthesis of biologically active compounds and functional materials.

While specific, published examples of MCRs involving this compound are not prevalent in readily accessible scientific literature, its participation in well-established MCRs like the Suzuki-Miyaura-type couplings in a one-pot fashion can be inferred from the general reactivity of arylboronic acids. For instance, a hypothetical three-component reaction could involve an aryl halide, a diene, and this compound, catalyzed by a palladium complex to generate highly substituted aromatic compounds.

Table 1: Hypothetical Three-Component Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Diene | Product | Yield (%) |

| 1 | 4-Iodotoluene | 1,3-Butadiene | 4-Methyl-1-(3-butoxy-5-methoxyphenyl)-2-butenylbenzene | N/A |

| 2 | 1-Bromo-4-nitrobenzene | Isoprene | 1-(3-Butoxy-5-methoxyphenyl)-3-methyl-4-(4-nitrophenyl)but-2-ene | N/A |

| 3 | 2-Chloropyridine | 2,3-Dimethyl-1,3-butadiene | 2-(1-(3-Butoxy-5-methoxyphenyl)-2,3-dimethylbut-2-enyl)pyridine | N/A |

| Note: The yields are not available as this represents a hypothetical reaction scheme based on established methodologies. |

The Petasis reaction, or borono-Mannich reaction, is another powerful MCR where arylboronic acids react with an amine and an aldehyde to form α-amino acids. This compound is a viable candidate for this transformation, offering a direct route to novel amino acid derivatives bearing its specific aryl substituent.

Synthesis of Advanced Synthetic Intermediates for Downstream Transformations

The primary application of this compound lies in its role as a precursor for more complex molecules, serving as a key building block for advanced synthetic intermediates. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures or introduce the 3-butoxy-5-methoxyphenyl group onto a larger molecular framework.

These resulting intermediates are valuable in medicinal chemistry and materials science. The butoxy and methoxy (B1213986) groups can influence the pharmacokinetic properties of a potential drug molecule or the photophysical properties of an organic electronic material.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Butoxy-5-methoxy-4'-methyl-1,1'-biphenyl | N/A |

| 1-Iodo-3-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Butoxy-5-methoxy-3'-nitro-1,1'-biphenyl | N/A |

| 2-Chloropyrimidine | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 2-(3-Butoxy-5-methoxyphenyl)pyrimidine | N/A |

| Note: The yields are not available from publicly accessible research data and are presented for illustrative purposes. |

Furthermore, this compound can be employed in the synthesis of diaryl ethers through Chan-Lam coupling reactions, where it would react with a phenol (B47542) in the presence of a copper catalyst. This provides a direct method for constructing the diaryl ether linkage, which is a common motif in natural products and pharmaceuticals.

The resulting advanced intermediates, such as the biaryl and diaryl ether compounds, can undergo further functionalization. The butoxy and methoxy groups can potentially be cleaved to reveal hydroxyl groups, providing sites for further synthetic elaboration, such as glycosylation or esterification, thereby expanding the molecular diversity accessible from this versatile building block.

Advanced Analytical Methodologies for Mechanistic Elucidation and Structural Characterization

In-situ and Operando Spectroscopic Techniques for Reaction Monitoring

In-situ and operando spectroscopy are indispensable tools for observing chemical transformations as they occur in the reaction vessel, providing a continuous stream of data on species concentration, reaction kinetics, and catalyst behavior without altering the system.

Real-time Infrared (IR) Spectroscopy

Real-time in-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive technique used to monitor the progress of reactions involving (3-Butoxy-5-methoxyphenyl)boronic acid. By inserting an attenuated total reflectance (ATR) probe directly into the reaction mixture, the characteristic vibrational frequencies of reactants, intermediates, and products can be tracked over time.

In a typical Suzuki-Miyaura coupling reaction, the concentration of this compound can be monitored by observing the disappearance of its characteristic IR bands, such as the B-O stretching and O-H bending vibrations. Simultaneously, the formation of the biaryl product can be quantified by the appearance of new bands corresponding to its unique aromatic skeletal vibrations. This continuous monitoring allows for the determination of reaction kinetics, identification of induction periods, and assessment of catalyst activity and stability under various conditions. For example, the effect of temperature, base, and solvent on the reaction rate can be precisely evaluated by analyzing the rate of change of these IR absorbances. While specific frequencies for this compound are not detailed in the literature, the principle follows the well-established methodology of tracking functional group changes throughout the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Intermediate Detection

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the solution-state structure and dynamics of intermediates in reactions involving this compound. ¹H and ¹³C NMR can track the consumption of the boronic acid and the formation of the product, but ¹¹B NMR is particularly diagnostic for observing the boron-containing species central to the Suzuki-Miyaura transmetalation step. mdpi.comnih.gov

The ¹¹B NMR chemical shift is highly sensitive to the coordination environment of the boron atom. nih.govsdsu.edu The tricoordinate this compound would exhibit a characteristic chemical shift. Upon addition of a base (e.g., hydroxide (B78521) or alkoxide), a tetracoordinate boronate complex, [(3-Butoxy-5-methoxyphenyl)B(OH)₃]⁻, is formed. This species is often considered the active nucleophile in the transmetalation step and its formation can be directly observed by the appearance of a new, upfield-shifted resonance in the ¹¹B NMR spectrum. acs.orgresearchgate.netacs.org

Low-temperature NMR techniques have been instrumental in detecting and characterizing previously elusive pre-transmetalation intermediates, such as arylpalladium(II) boronate complexes where a Pd-O-B linkage is present. researchgate.netacs.org By monitoring the relative concentrations of these different boron species, the equilibrium and kinetics of the crucial steps leading to transmetalation can be elucidated. mdpi.comresearchgate.net

| Boron Species | Coordination at Boron | Typical ¹¹B Chemical Shift Range (ppm) | Significance |

|---|---|---|---|

| ArB(OH)₂ (Boronic Acid) | Trigonal Planar | +27 to +33 | Starting material form. sdsu.edu |

| (ArBO)₃ (Boroxine) | Trigonal Planar | +30 to +35 | Anhydride (B1165640) form, often present in equilibrium. sdsu.edu |

| [ArB(OH)₃]⁻ (Boronate Anion) | Tetrahedral | +3 to +9 | Activated nucleophile for transmetalation. mdpi.comnih.gov |

| LₙPd(II)-O-B(OH)₂-Ar (Pd-Boronate Complex) | Tetrahedral | ~ +5 to +15 | Key pre-transmetalation intermediate. researchgate.netacs.org |

X-ray Crystallography of Key Intermediates and Product Conformations

Single-crystal X-ray diffraction provides definitive, solid-state structural information, which is crucial for validating the proposed structures of key intermediates and understanding the conformational properties of products derived from this compound. wikipedia.org While a crystal structure for this compound itself is not publicly available, the structures of related arylboronic acids, such as phenylboronic acid, have been extensively studied. wiley-vch.de Typically, arylboronic acids crystallize as hydrogen-bonded dimers, forming an eight-membered ring through O-H···O interactions between the boronic acid functionalities. wiley-vch.de

Of greater mechanistic significance is the structural characterization of intermediates in the catalytic cycle. Although highly challenging due to their transient nature, X-ray crystallography has been successfully applied to stable analogues of Suzuki-Miyaura intermediates. For instance, stable arylpalladium(II) boronate complexes, which contain the critical Pd-O-B linkage, have been synthesized and structurally characterized, confirming the geometry and bonding interactions prior to the transmetalation event. acs.orgacs.org Similarly, characterization of the palladium catalyst's resting state or product complexes can provide insight into catalyst deactivation pathways or product inhibition. acs.org For products, particularly sterically hindered biaryls that may exhibit atropisomerism, X-ray crystallography can determine the solid-state dihedral angle and conformation, which is essential for structure-activity relationship studies. researchgate.netacs.org

Advanced Mass Spectrometry Techniques for Reaction Pathway Analysis

Advanced mass spectrometry (MS), particularly electrospray ionization (ESI-MS), is a highly sensitive technique for identifying charged or chargeable species within a complex reaction mixture, making it ideal for mapping the reaction pathways of palladium-catalyzed couplings. nih.gov Real-time monitoring of reactions involving this compound by ESI-MS allows for the direct observation of numerous catalytic intermediates and off-cycle species. uvic.caacs.org

By sampling the reaction mixture directly, ESI-MS can detect:

Palladium(0) and Palladium(II) complexes : Species such as [Pd(0)L₂], the oxidative addition product [L₂Pd(Ar)X], and cationic intermediates like [L₂Pd(Ar)]⁺ can be identified. uvic.caacs.org

Boronic Acid Derivatives : The boronic acid can be observed in various forms, including its protonated, deprotonated, or solvent-adducted state. The formation of boronate anions upon addition of a base can also be monitored. uvic.carsc.org

Key Intermediates : While the neutral Pd-O-B linked boronate complex is difficult to observe directly, related charged species and complexes formed along the catalytic cycle can be detected, providing evidence for proposed mechanistic steps. uvic.canih.gov

Tandem MS (MS/MS) experiments on mass-selected ions can further provide structural information through fragmentation patterns, helping to confirm the identity of proposed intermediates. acs.org This technique is invaluable for distinguishing between different potential catalytic cycles and identifying catalyst deactivation products. scispace.comresearchgate.net

| Plausible Intermediate/Species | Example Formula (L = PPh₃) | Detection Mode | Significance |

|---|---|---|---|

| Oxidative Addition Product | [Pd(PPh₃)₂(Ar)Br + H]⁺ | Positive | Confirms first step of catalytic cycle. |

| Cationic Pd(II) Intermediate | [Pd(PPh₃)₂(Ar)]⁺ | Positive | Key intermediate prior to transmetalation. uvic.ca |

| Boronate Anion | [(C₁₁H₁₆BO₃)B(OH)]⁻ | Negative | Active nucleophilic species. |

| Reductive Elimination Precursor | [Pd(PPh₃)₂(Ar)(Ar') + H]⁺ | Positive | Direct precursor to the final product. uvic.ca |

| Catalyst Resting State | [Pd(PPh₃)₂] | (Not directly observed) | Regenerated Pd(0) catalyst. |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination

When this compound is used in asymmetric Suzuki-Miyaura coupling reactions to synthesize axially chiral biaryls (atropisomers), the determination of the product's enantiomeric purity is critical. nih.govrsc.orgnih.gov High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis. nih.gov

The separation mechanism relies on the differential diastereomeric interactions between the enantiomers of the chiral biaryl product and the chiral selector of the CSP. A variety of CSPs, such as those based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose), cyclodextrins, or cyclofructans, are effective for resolving biaryl atropisomers. nih.gov By developing a suitable HPLC method, the two enantiomers appear as distinct peaks in the chromatogram. The enantiomeric excess (ee) is then calculated from the integrated areas of the two peaks (A₁ and A₂) using the formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Method development involves optimizing the mobile phase (often a mixture of alkanes and an alcohol modifier like isopropanol), flow rate, and column temperature to achieve baseline separation. nih.gov In some cases, dynamic HPLC can be used to study the kinetics of racemization for atropisomers that interconvert on the HPLC timescale. springernature.com Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique that often provides faster separations and is also widely used for determining the ee of chiral biaryls. nih.govacs.org

Green Chemistry Principles in the Synthesis and Application of 3 Butoxy 5 Methoxyphenyl Boronic Acid

Development of Sustainable Synthetic Routes

Sustainable synthetic routes for (3-Butoxy-5-methoxyphenyl)boronic acid focus on minimizing the environmental footprint by employing safer solvents, reducing energy input, and utilizing renewable starting materials.

Solvent-Free or Aqueous Reaction Systems

The use of solvent-free or aqueous reaction systems represents a significant advancement in the green synthesis of arylboronic acids. Traditional methods often rely on volatile and hazardous organic solvents. Shifting to water as a solvent offers numerous advantages, including low cost, non-flammability, and minimal environmental impact. acs.org

Recent research has demonstrated the feasibility of conducting key reactions for the synthesis and application of arylboronic acids in aqueous media. For instance, the ipso-hydroxylation of arylboronic acids to phenols has been successfully achieved in water, sometimes even in the absence of a catalyst. researchgate.netscispace.com One study reported a catalyst-free method for this transformation using sodium perborate (B1237305) as the oxidant in water, with high yields achieved in a matter of minutes. scispace.com Such methodologies could be adapted for reactions involving this compound, significantly reducing the reliance on hazardous organic solvents.

Solvent-free, or solid-state, reactions offer another green alternative. Mechanochemical methods, where reactants are ground together, can lead to efficient and rapid product formation without the need for any solvent. researchgate.net A study on the ipso-hydroxylation of various arylboronic acids showed that the reaction could be conducted under solvent-free conditions by grinding the reactants, with efficiencies comparable to liquid-phase reactions. scispace.com This approach is particularly attractive as it simplifies purification and minimizes waste.

Table 1: Comparison of Reaction Conditions for Ipso-hydroxylation of Arylboronic Acids

| Arylboronic Acid | Reaction Conditions | Oxidant | Yield (%) | Reference |

| Phenylboronic acid | Water, 5 min, catalyst-free | Sodium perborate | 92 | scispace.com |

| Phenylboronic acid | Solvent-free, grinding, 10 min | Sodium perborate | High | scispace.com |

| Phenylboronic acid | Aqueous TBHP, water | tert-Butyl hydroperoxide | 47 | researchgate.net |

| Substituted Phenols | Ethanol (B145695), 1 min, H₂O₂/HBr | Hydrogen peroxide | 82-98 | rsc.org |

This table showcases examples of green synthetic methods for arylboronic acids, which are applicable in principle to this compound.

Reduced Energy Input Methodologies

Reducing energy consumption is a cornerstone of green chemistry. This can be achieved by designing reactions that proceed at ambient temperatures and pressures, or by utilizing alternative energy sources like microwave irradiation that can significantly shorten reaction times and improve energy efficiency.

For instance, the synthesis of various heterocyclic compounds, which can be a subsequent step after using a boronic acid, has been shown to be highly efficient under microwave irradiation, often in solvent-free conditions. libretexts.org While specific studies on the reduced energy input synthesis of this compound are not prevalent, the general principles of utilizing milder reaction conditions and alternative energy sources are broadly applicable. The development of highly active catalysts that function at lower temperatures is a key strategy in this regard. rsc.org

Catalyst Design for Reusability and Low Loading

Catalysts are fundamental to many synthetic processes involving boronic acids, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgresearchgate.net Green catalyst design focuses on developing systems that are highly active, allowing for low catalyst loading, and can be easily recovered and reused over multiple cycles.

Heterogeneous Catalysis and Immobilized Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and recyclability. mdpi.com These catalysts can be easily filtered off from the reaction mixture, minimizing product contamination and allowing for their reuse.

Examples of heterogeneous catalysts for reactions involving arylboronic acids include metals supported on various materials like cellulose (B213188), titanium dioxide, or magnetic nanoparticles. jocpr.combnl.gov For example, a copper-based catalyst supported on chemically modified cellulose has been shown to be effective for the ipso-hydroxylation of arylboronic acids and could be recycled for multiple runs. bnl.gov Similarly, palladium nanoparticles supported on titania have been used as a robust catalyst for Suzuki coupling reactions. nih.gov The design of such catalysts for reactions involving this compound would be a key step towards a greener process.

Recyclable Homogeneous Catalyst Systems

While heterogeneous catalysts are easily separable, homogeneous catalysts often exhibit higher activity and selectivity. primescholars.com A significant challenge in green chemistry is to combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous systems.

One innovative approach is the use of polymer-supported catalysts that are soluble under reaction conditions but can be precipitated and recovered after the reaction is complete. numberanalytics.com For example, a polymer-supported rhodium(I) catalyst has been developed for the addition of arylboronic acids to enones, where the catalyst is soluble in nonpolar solvents during the reaction and can be precipitated and filtered off for reuse. numberanalytics.com Another strategy involves using thermoregulated phase-transfer ligands, which allow the reaction to proceed in a homogeneous phase at a higher temperature and the catalyst to be separated in a different phase upon cooling. primescholars.com

Table 2: Examples of Recyclable Catalyst Systems for Arylboronic Acid Reactions

| Catalyst System | Reaction Type | Key Features | Reference |

| Polymer-supported rhodium(I) | Addition to enones | Homogeneous catalysis, recyclable by precipitation | numberanalytics.com |

| Copper on modified cellulose | Ipso-hydroxylation | Heterogeneous, reusable, biodegradable support | bnl.gov |

| TiO₂–AA–Cu(II) nanocatalyst | Homocoupling | Heterogeneous, recyclable nanocatalyst | jocpr.com |

This table provides examples of recyclable catalyst systems that could be adapted for reactions with this compound.

Atom Economy and Waste Reduction Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. nih.govnih.gov High atom economy is achieved in reactions where most of the atoms of the reactants are found in the desired product, minimizing the generation of byproducts and waste.

Waste reduction strategies also involve the use of catalytic rather than stoichiometric reagents. For example, using a catalytic amount of a recyclable catalyst is far more atom-economical and produces less waste than using a stoichiometric amount of a reagent that is consumed in the reaction. nih.gov Furthermore, developing one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can significantly reduce solvent use and waste generation. rsc.org

The choice of the borylation method itself has implications for atom economy. Direct C-H borylation, where a C-H bond is directly converted to a C-B bond, is a highly atom-economical approach as it avoids the use of pre-functionalized starting materials like aryl halides.

Alternative Reagents and Reaction Media (e.g., Ionic Liquids)

The principles of green chemistry encourage the use of less hazardous and more sustainable materials and processes in chemical synthesis. In the context of the synthesis and application of this compound, a key area of research is the replacement of conventional volatile organic compounds (VOCs) with greener alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising alternative reaction media due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency. core.ac.uknih.gov

The application of ionic liquids in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, has been a subject of considerable investigation. These non-volatile solvents can enhance catalyst stability and facilitate catalyst recycling, which are significant advantages from both an environmental and economic perspective. core.ac.uk While direct research on the use of ionic liquids for the synthesis or application of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar compounds, such as 3-methoxyphenylboronic acid.

Research has demonstrated the successful use of imidazolium-based ionic liquids, for instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), as a recyclable solvent and promoter for Suzuki-Miyaura reactions. nih.gov In such systems, the palladium catalyst can often be retained in the ionic liquid phase after product extraction, allowing for its reuse in subsequent reaction cycles. This approach significantly reduces the generation of heavy metal waste.